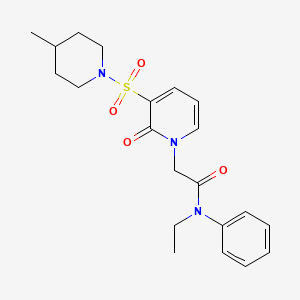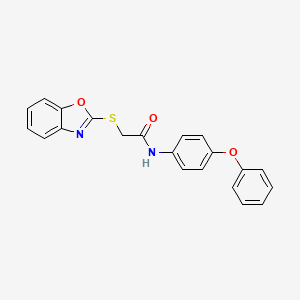![molecular formula C15H18N2O5 B2400269 N-(1,4-dioxaspiro[4.4]nonan-2-ylméthyl)-4-nitrobenzamide CAS No. 899731-05-6](/img/structure/B2400269.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylméthyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The exact mechanism of action of DNMDP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, DNMDP has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation. In Alzheimer's disease research, DNMDP has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In Parkinson's disease research, DNMDP has been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine, a neurotransmitter that is important for motor function.
Biochemical and Physiological Effects
DNMDP has been shown to have various biochemical and physiological effects, depending on the disease model and the dosage used. In cancer research, DNMDP has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the immune response. In Alzheimer's disease research, DNMDP has been shown to increase acetylcholine levels, reduce oxidative stress, and decrease amyloid beta accumulation. In Parkinson's disease research, DNMDP has been shown to increase dopamine levels, reduce oxidative stress, and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DNMDP in lab experiments is its high purity and stability, which allows for reproducible results. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using DNMDP in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are many potential future directions for DNMDP research, including the development of new synthetic methods to improve yield and reduce cost, the optimization of dosage and delivery methods for therapeutic applications, and the exploration of new disease models and applications. Additionally, further studies are needed to fully understand the mechanism of action of DNMDP and its potential side effects, as well as to identify any potential drug interactions. Overall, DNMDP shows great promise as a therapeutic agent for various diseases, and further research is needed to fully realize its potential.
Méthodes De Synthèse
DNMDP can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with 2-amino-1,4-dioxaspiro[4.5]decane, followed by the reaction with thionyl chloride, and finally, the reaction with methylamine. The product is then purified through recrystallization to obtain DNMDP in high purity.
Applications De Recherche Scientifique
Propriétés thermophysiques
Les propriétés thermophysiques du composé jouent un rôle crucial dans divers procédés industriels et la conception de matériaux. Explorons quelques aspects clés :
Pour des données détaillées, vous pouvez vous référer aux tables thermodynamiques Web Thermo Tables (WTT) du NIST/TRC .
Synthèse du centre spiro
Des chercheurs ont utilisé une spirocyclisation oxydative du furane pour construire le centre spiro de ce composé . Cette méthode de synthèse est efficace et permet d’accéder à la structure souhaitée.
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-14(11-3-5-12(6-4-11)17(19)20)16-9-13-10-21-15(22-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBDNTHUTJZIMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

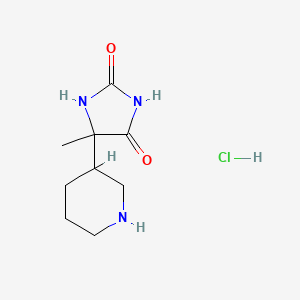
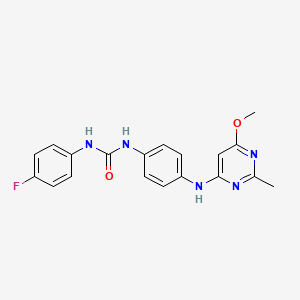
![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)
![Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate](/img/structure/B2400191.png)
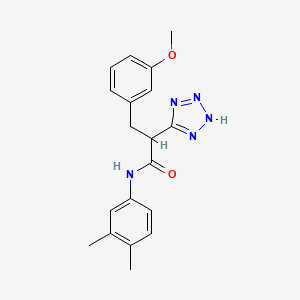
![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2400197.png)

![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)
![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)
